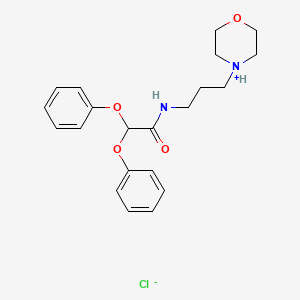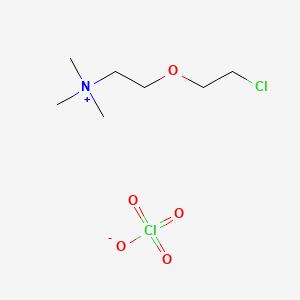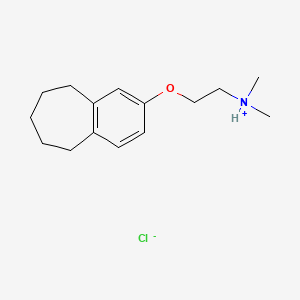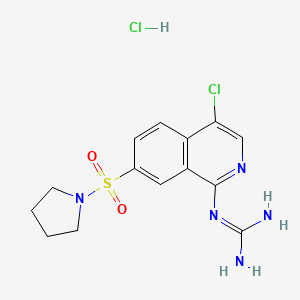
1-(4-Chloro-7-(pyrrolidin-1-ylsulfonyl)isoquinolin-1-YL)guanidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-7-(pyrrolidin-1-ylsulfonyl)isoquinolin-1-yl)guanidine hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidin-1-ylsulfonyl group attached to an isoquinoline ring, further linked to a guanidine moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-7-(pyrrolidin-1-ylsulfonyl)isoquinolin-1-yl)guanidine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an appropriate aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Pyrrolidin-1-ylsulfonyl Group: The pyrrolidin-1-ylsulfonyl group is introduced via a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with a sulfonyl chloride.
Attachment of the Guanidine Moiety: The final step involves the reaction of the intermediate compound with guanidine hydrochloride under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Chloro-7-(pyrrolidin-1-ylsulfonyl)isoquinolin-1-yl)guanidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the isoquinoline ring or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Nucleophiles like amines, thiols; electrophiles like alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
1-(4-Chloro-7-(pyrrolidin-1-ylsulfonyl)isoquinolin-1-yl)guanidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets such as enzymes and receptors.
Medicine: Explored for its therapeutic potential, including its use as an inhibitor of specific enzymes or as a modulator of biological pathways.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Chloro-7-(pyrrolidin-1-ylsulfonyl)isoquinolin-1-yl)guanidine hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins, affecting various biological pathways. The exact mechanism depends on the specific application and target, but it often involves binding to the active site or allosteric site of the target protein, leading to changes in its activity or function.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Chloro-7-(pyrrolidin-1-ylsulfonyl)isoquinolin-1-yl)amine
- 1-(4-Chloro-7-(pyrrolidin-1-ylsulfonyl)isoquinolin-1-yl)thiourea
- 1-(4-Chloro-7-(pyrrolidin-1-ylsulfonyl)isoquinolin-1-yl)urea
Uniqueness
1-(4-Chloro-7-(pyrrolidin-1-ylsulfonyl)isoquinolin-1-yl)guanidine hydrochloride is unique due to the presence of the guanidine moiety, which imparts distinct chemical and biological properties. This compound’s ability to interact with a wide range of molecular targets and undergo various chemical reactions makes it a valuable tool in scientific research and industrial applications.
Propiedades
Número CAS |
223671-05-4 |
|---|---|
Fórmula molecular |
C14H17Cl2N5O2S |
Peso molecular |
390.3 g/mol |
Nombre IUPAC |
2-(4-chloro-7-pyrrolidin-1-ylsulfonylisoquinolin-1-yl)guanidine;hydrochloride |
InChI |
InChI=1S/C14H16ClN5O2S.ClH/c15-12-8-18-13(19-14(16)17)11-7-9(3-4-10(11)12)23(21,22)20-5-1-2-6-20;/h3-4,7-8H,1-2,5-6H2,(H4,16,17,18,19);1H |
Clave InChI |
JXUKKHIASNUXQB-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)C(=CN=C3N=C(N)N)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


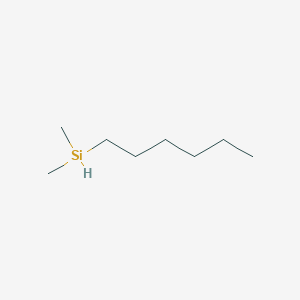


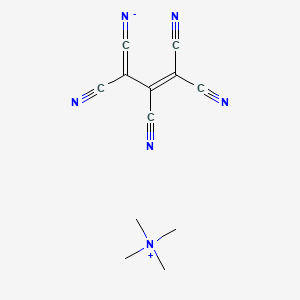

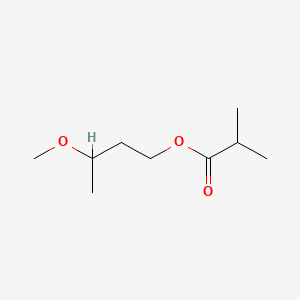
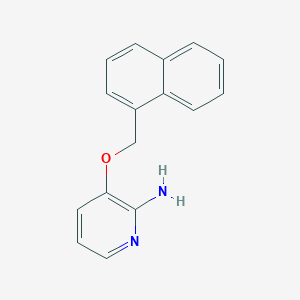


![(1R,2R)-(-)-1,2-Bis[(N-diphenylphosphino)amino]cyclohexane](/img/structure/B13760497.png)
